molecular formula C14H12N2O4 B3833207 (2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide

Cat. No.: B3833207
M. Wt: 272.26 g/mol
InChI Key: FTUDQLWTMQASFO-FNORWQNLSA-N
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Description

(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of amides It features a furan ring, a nitrophenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxylic acid and 4-methyl-2-nitroaniline.

    Formation of the Amide Bond: The carboxylic acid group of furan-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This intermediate is then reacted with 4-methyl-2-nitroaniline to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: (2E)-3-(furan-2-yl)-N-(4-methyl-2-aminophenyl)prop-2-enamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide depends on its specific application:

    Medicinal Chemistry: It may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Materials Science: The compound’s electronic properties can be exploited in the design of materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)-N-(4-methylphenyl)prop-2-enamide: Lacks the nitro group, which may result in different reactivity and applications.

    (2E)-3-(furan-2-yl)-N-(4-nitrophenyl)prop-2-enamide: Lacks the methyl group, which may affect its steric and electronic properties.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-methyl-2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-10-4-6-12(13(9-10)16(18)19)15-14(17)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,15,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUDQLWTMQASFO-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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